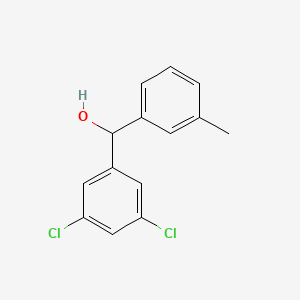

3,5-Dichloro-3'-methylbenzhydrol

Description

Properties

Molecular Formula |

C14H12Cl2O |

|---|---|

Molecular Weight |

267.1 g/mol |

IUPAC Name |

(3,5-dichlorophenyl)-(3-methylphenyl)methanol |

InChI |

InChI=1S/C14H12Cl2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3 |

InChI Key |

QZOGPRFCVNQOBP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(C2=CC(=CC(=C2)Cl)Cl)O |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC(=CC(=C2)Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds exhibit high structural similarity to 3,5-Dichloro-3'-methylbenzhydrol but differ in substituent positions and functional groups, leading to distinct chemical behaviors:

Key Observations :

- Nitrile vs. Benzhydrol Core : Nitrile-containing analogs (e.g., 3,5-Dichloro-2-hydroxybenzonitrile) exhibit higher polarity and reactivity due to the electron-withdrawing -CN group, making them suitable for cross-coupling reactions . In contrast, the benzhydrol structure in 3,5-Dichloro-3'-methylbenzhydrol enhances steric bulk and reduces solubility in polar solvents.

- Substituent Positioning : The 3,5-dichloro pattern in the target compound contrasts with analogs like 3-Chloro-4-hydroxy-5-methylbenzonitrile, where chlorine and methyl groups occupy adjacent positions. This spatial arrangement influences electronic effects (e.g., electron-withdrawing Cl vs. electron-donating CH3) and steric hindrance .

Physicochemical Properties

- Solubility: The methyl group in 3,5-Dichloro-3'-methylbenzhydrol enhances lipophilicity compared to hydroxyl-rich analogs (e.g., 3,5-bis(3-(pyren-1-ylmethoxy)propoxy)phenyl)methanol ). However, it remains less polar than nitrile derivatives .

- Stability : Chlorine atoms at meta positions provide thermal stability, as seen in chlorinated uric acid derivatives (e.g., 4:5-dichloro-3:7:9-trimethyl-4:5-dihydrouric acid), which decompose at 138°C .

Preparation Methods

Grignard Reagent-Mediated Coupling

The most industrially viable method involves a two-step synthesis beginning with the preparation of 3,5-dichlorobromobenzene via a Sandmeyer reaction. In this process, 3,5-dichloroaniline undergoes diazotization at 0–5°C using sodium nitrite and hydrobromic acid, followed by bromination with copper(I) bromide. The resulting 3,5-dichlorobromobenzene is then coupled with a methyl-substituted benzophenone precursor via a Grignard reaction.

For the benzhydrol formation, methyl magnesium bromide is generated in situ by reacting magnesium turnings with methyl bromide in tetrahydrofuran (THF) at 20–30°C, initiated by iodine. This Grignard reagent reacts with 3,5-dichlorobenzaldehyde at 0–5°C, followed by gradual warming to room temperature to form the benzhydrol intermediate. The reaction achieves a crude yield of 90%, with subsequent purification by vacuum distillation (10–15 Torr, 80–90°C) elevating purity to 99%.

Friedel-Crafts Alkylation Alternative

An alternative route employs Friedel-Crafts alkylation, where 3,5-dichlorotoluene reacts with benzaldehyde derivatives in the presence of aluminum chloride. However, this method faces challenges in regioselectivity, often producing mixtures of ortho- and para-substituted products. Modulating solvent polarity—using dichloromethane or nitrobenzene—improves selectivity, albeit with lower yields (50–60%) compared to Grignard approaches.

Reaction Optimization and Kinetic Control

Temperature and Solvent Effects

The Grignard reaction’s exothermic nature necessitates precise temperature control. Maintaining the reaction below 5°C during reagent addition minimizes side reactions such as over-alkylation, while post-addition stirring at 20–30°C ensures complete conversion. Solvent choice critically influences reaction kinetics: ethereal solvents like THF enhance reagent solubility, whereas hydrocarbon solvents (e.g., toluene) reduce byproduct formation.

Catalytic Enhancements

Incorporating catalytic amounts of iodine (0.1–0.4 equivalents) accelerates magnesium activation, reducing induction periods and improving reagent consistency. Additionally, ultrasonic irradiation during the Grignard preparation phase has been shown to enhance reaction rates by 20–30%, though industrial scalability remains challenging.

Purification and Isolation Strategies

Distillation Techniques

High-purity 3,5-dichloro-3'-methylbenzhydrol is obtained via fractional distillation under reduced pressure (10–15 Torr). This method effectively separates the product from oligomeric byproducts, yielding 70% recovery with 99% HPLC purity.

Crystallization Protocols

Alternative purification via recrystallization from hexane/ethyl acetate mixtures (3:1 v/v) achieves comparable purity (98%) but lower recovery (60–65%) due to solubility limitations. This method is preferred for small-scale laboratory synthesis where distillation infrastructure is unavailable.

Industrial Scalability and Cost Considerations

The Grignard-based process is favored for large-scale production due to its reliance on commercially available precursors (piperidine, 3,5-dichloroaniline) and streamlined two-step workflow. A comparative cost analysis reveals that the Sandmeyer-Grignard route reduces raw material expenses by 40% compared to Friedel-Crafts methods, primarily by avoiding costly aluminum chloride and minimizing solvent waste.

Applications and Derivative Synthesis

3,5-Dichloro-3'-methylbenzhydrol serves as a key intermediate in the synthesis of Fluralaner, a systemic insecticide, and acaricide. Subsequent oxidation with pyridinium chlorochromate yields the corresponding benzophenone, which undergoes further functionalization via nucleophilic aromatic substitution.

Q & A

Q. Q1: What are the common synthetic routes for 3,5-Dichloro-3'-methylbenzhydrol, and how do reaction conditions influence yield?

A1: A typical synthesis involves nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 3,5-dichlorobenzaldehyde with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Yield optimization requires strict control of reaction parameters:

- Temperature : Excess heat (>100°C) may lead to side reactions (e.g., over-alkylation).

- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of intermediates.

- Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to substrate minimizes byproduct formation.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. Q2: What spectroscopic techniques are most effective for structural characterization of 3,5-Dichloro-3'-methylbenzhydrol?

A2: A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Chlorine substituents deshield adjacent protons .

- IR spectroscopy : Confirm hydroxyl (-OH) stretch (~3200 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement (e.g., handling twinning or disorder in crystals) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in spectroscopic data for 3,5-Dichloro-3'-methylbenzhydrol derivatives?

A3: Contradictions often arise from conformational flexibility or impurities. Mitigation strategies:

- Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) to rule out impurities .

- Dynamic NMR : Detect rotational barriers in hindered substituents (e.g., methyl groups) .

Q. Q4: What methodologies optimize regioselectivity in electrophilic substitution reactions of 3,5-Dichloro-3'-methylbenzhydrol?

A4: Regioselectivity is influenced by steric and electronic factors:

- Directing groups : The hydroxyl group acts as a meta-director, while chlorine substituents deactivate the ring.

- Catalytic systems : Use Brønsted acids (e.g., H₂SO₄) to enhance electrophile formation without over-protonation .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., para-substitution) .

Q. Q5: How can computational chemistry predict the reactivity of 3,5-Dichloro-3'-methylbenzhydrol in novel reactions?

A5: Density Functional Theory (DFT) simulations (e.g., using ORCA or Gaussian) provide insights:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Transition state modeling : Identify energy barriers for proposed mechanisms (e.g., SN2 vs. radical pathways) .

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments .

Q. Q6: What analytical methods ensure purity and stability of 3,5-Dichloro-3'-methylbenzhydrol under storage conditions?

A6: Stability protocols include:

- HPLC-PDA : Monitor degradation products (e.g., oxidation at the benzhydrol group) using C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>150°C typically induces degradation) .

- Storage : Keep at 0–6°C in amber vials to prevent photolysis and hydrolysis .

Q. Q7: How can researchers design derivatives of 3,5-Dichloro-3'-methylbenzhydrol for enhanced bioactivity?

A7: Rational design strategies:

- Functional group modification : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox potential .

- Prodrug synthesis : Esterify the hydroxyl group to improve membrane permeability .

- Structure-activity relationship (SAR) studies : Correlate substituent electronegativity with biological activity (e.g., enzyme inhibition) .

Methodological Challenges and Solutions

Q. Q8: What challenges arise in crystallizing 3,5-Dichloro-3'-methylbenzhydrol, and how are they addressed?

A8: Common issues include:

Q. Q9: How do isotopic labeling studies elucidate the metabolic pathways of 3,5-Dichloro-3'-methylbenzhydrol?

A9: Deuterium (²H) or ¹³C labeling at the benzhydrol carbon allows tracking via:

- LC-MS/MS : Detect labeled metabolites (e.g., glucuronide conjugates).

- Isotope ratio monitoring : Quantify degradation rates in in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.